molecular formula C10H6F3NO B3217119 6-(Trifluoromethyl)isoquinolin-3-ol CAS No. 1175271-49-4

6-(Trifluoromethyl)isoquinolin-3-ol

Cat. No. B3217119
CAS RN: 1175271-49-4
M. Wt: 213.16 g/mol
InChI Key: DSQGHRJCKUJDJB-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)isoquinolin-3-ol” is a chemical compound with the molecular formula C10H6F3NO . It has a molecular weight of 213.16 .


Synthesis Analysis

The synthesis of compounds similar to “6-(Trifluoromethyl)isoquinolin-3-ol” often involves metal-catalyzed denitrogenative reactions . These reactions are crucial for the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Additionally, the synthesis of isoquinolines, a class of compounds to which “6-(Trifluoromethyl)isoquinolin-3-ol” belongs, can be achieved through various methods such as palladium-catalyzed coupling, copper-catalyzed cyclization, and more .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)isoquinolin-3-ol” consists of a trifluoromethyl group (-CF3) attached to the 6th carbon of an isoquinoline ring .


Chemical Reactions Analysis

The trifluoromethyl group in “6-(Trifluoromethyl)isoquinolin-3-ol” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .


Physical And Chemical Properties Analysis

“6-(Trifluoromethyl)isoquinolin-3-ol” has a predicted density of 1.41±0.1 g/cm3 and a predicted boiling point of 426.3±45.0 °C .

Scientific Research Applications

Anti-Tumor Applications

  • Design and Synthesis for Anti-Tumor Drugs : A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together was synthesized and tested for anti-tumor activity. This compound was well tolerated, had high therapeutic efficacy, and low systemic toxicity, suggesting potential as a lead for future anti-tumor drug design (Gao et al., 2015).

Synthesis and Tautomerism

  • Synthesis and Tautomerism Studies : Research on isoquinolin-3-ol, including methods of preparation and studies on its tautomerism, has been conducted. These compounds exist predominantly as lactim tautomers in ether solution, and both tautomeric forms are important in ethanol (Jones, 1969).

Application in OLEDs

  • Organic Light-Emitting Diodes (OLEDs) : A series of new iridium complexes with isoquinoline derivative ligands were synthesized for application in OLEDs. The color tuning of these complexes was achieved by varying substituents at different positions of the isoquinoline ligand, demonstrating potential for use in red phosphorescent materials in OLEDs (Fang et al., 2006).

Novel Synthesis Methods

  • BF3-Promoted Synthesis : An efficient synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate has been reported. This method involves a novel rearrangement reaction and broadens the scope of application for these compounds (Chang et al., 2010).

Caspase-3 Inhibitors

  • Caspase-3 Inhibition for Disease Treatment : Isoquinoline-1,3,4-trione derivatives have been identified as potent inhibitors of caspase-3. These compounds showed low nanomolar potency against caspase-3 in vitro and protected against apoptosis in a model cell system, indicating a new direction for therapeutic strategies against diseases involving up-regulated apoptosis (Chen et al., 2006).

Future Directions

The trifluoromethyl group, which is present in “6-(Trifluoromethyl)isoquinolin-3-ol”, is increasingly important in pharmaceuticals, agrochemicals, and materials . This suggests that future research and development efforts may continue to explore the potential applications of trifluoromethylated compounds in these industries .

properties

IUPAC Name

6-(trifluoromethyl)-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-9(15)4-7(6)3-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGHRJCKUJDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)isoquinolin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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